(2S)-2-Isoquinolin-1-ylpropan-1-ol
Description
(2S)-2-Isoquinolin-1-ylpropan-1-ol is a chiral alcohol derivative characterized by an isoquinoline moiety attached to the second carbon of a propanol backbone. Isoquinoline, a heterocyclic aromatic compound, is structurally analogous to quinoline but features a nitrogen atom at the 2-position of the fused benzene ring. The stereogenic center at C2 (S-configuration) may influence its interactions with chiral biological targets, such as enzymes or transporters.
Properties
IUPAC Name |
(2S)-2-isoquinolin-1-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)12-11-5-3-2-4-10(11)6-7-13-12/h2-7,9,14H,8H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKIFASBAZQLOX-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=NC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Isoquinolin-1-ylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and a suitable chiral precursor.
Reaction Conditions: The key step involves the addition of the chiral precursor to isoquinoline under controlled conditions to ensure the desired stereochemistry.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Automation: Implementing automated systems for continuous production and monitoring.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Isoquinolin-1-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The isoquinoline ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Isoquinolin-1-ylpropanone.
Reduction: Reduced isoquinoline derivatives.
Substitution: Isoquinolin-1-ylpropyl halides.
Scientific Research Applications
(2S)-2-Isoquinolin-1-ylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-Isoquinolin-1-ylpropan-1-ol involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Functional Implications :
- Indole and isoquinoline are both aromatic heterocycles, but isoquinoline’s larger π-system may favor stronger van der Waals interactions in receptor binding.
Comparison with (S)-2-Amino-1,1-diphenylpropan-1-ol ()
Compound: (S)-2-Amino-1,1-diphenylpropan-1-ol Structural Differences:
- The amino and diphenyl substituents in this compound contrast with the isoquinolinyl group in the target molecule.
- Both compounds share an S-configuration at C2 but differ in substitution patterns.
Functional Implications :
- The amino group in (S)-2-Amino-1,1-diphenylpropan-1-ol introduces polarity and hydrogen-bonding capacity, whereas the isoquinoline moiety may engage in π-π stacking or hydrophobic interactions.
Comparison with (1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol ()
Compound : (1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol
Structural Differences :
- This compound contains an epoxide (oxiran) and a propenol group, whereas the target molecule has a saturated propanol chain with an isoquinoline substituent.
- The propenol group introduces a double bond, increasing rigidity compared to the flexible propanol chain of the target.
Functional Implications :
- The epoxide group is highly reactive, enabling ring-opening reactions for synthetic applications. In contrast, the isoquinoline moiety’s aromaticity confers stability, making the target compound suitable for prolonged biological studies.
- The propenol structure’s rigidity may limit conformational flexibility during molecular interactions compared to the target’s more flexible backbone.
Key Research Findings and Inferences
Receptor Specificity: The indolyloxy compounds’ adrenoceptor affinity suggests that substituent electronegativity and steric effects critically influence binding. The target compound’s isoquinoline may favor interactions with CNS receptors.
Solubility and Permeability: Amino and diphenyl groups enhance polarity and hydrophobicity, respectively , whereas isoquinoline’s balance of hydrophobicity and π-stacking capability may optimize bioavailability.
Reactivity : Epoxide-containing compounds are valuable in synthesis , but the target’s aromatic stability may make it preferable for in vivo applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
